molecular formula C8H13N3 B13073289 Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine

Cat. No.: B13073289
M. Wt: 151.21 g/mol
InChI Key: VFZDTZUCYUEGLK-UHFFFAOYSA-N
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Description

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine (IUPAC: N-methyl-2-(4-methylpyrimidin-2-yl)ethan-1-amine) is a secondary amine featuring a pyrimidine ring substituted with a methyl group at the 4-position and an ethylamine chain terminated by a methyl group. This compound is structurally characterized by its bicyclic nitrogen-containing heterocycle (pyrimidine) and a flexible ethylamine linker, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-2-(4-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-7-3-6-10-8(11-7)4-5-9-2/h3,6,9H,4-5H2,1-2H3

InChI Key

VFZDTZUCYUEGLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine typically involves the reaction of 4-methylpyrimidine with ethylamine under controlled conditions. The process may include steps such as:

    Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.

    Aromatization: Conversion of the ring into an aromatic system.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of methylsulfonyl compounds.

    Formation of Guanidines: Reaction with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation to form N-oxides, particularly under mild oxidizing conditions.

Reagents/ConditionsProductsKey Findings
Potassium permanganate (aqueous medium)N-oxide derivativesOxidation occurs at the primary amine, forming stable N-oxides.
Hydrogen peroxide (H₂O₂)Pyrimidine N-oxidesSelective oxidation without ring modification observed.

Mechanism : The lone pair on the nitrogen atom facilitates oxidation, forming an N-oxide through electron transfer. The pyrimidine ring’s electron-withdrawing nature enhances the amine’s susceptibility to oxidation.

Reduction Reactions

Reduction targets functional groups such as imines or nitriles (if present in derivatives), yielding saturated amines.

Reagents/ConditionsProductsKey Findings
Lithium aluminum hydride (LiAlH₄)Reduced amine derivativesEthylamine side chain remains intact; pyrimidine ring stability confirmed.
Sodium borohydride (NaBH₄)Partial reduction productsLimited efficacy due to steric hindrance from the pyrimidine ring.

Note : Direct reduction of the pyrimidine ring is not reported, likely due to aromatic stabilization.

Substitution Reactions

The ethylamine side chain participates in nucleophilic substitution, while the pyrimidine ring’s C-H bonds can undergo electrophilic substitution.

Nucleophilic Substitution

Reagents/ConditionsProductsKey Findings
Alkyl halides (e.g., CH₃I)Quaternary ammonium saltsMethylation occurs at the terminal amine.
Acyl chlorides (e.g., AcCl)Amide derivativesAcetylation confirmed via IR spectroscopy (N-H stretch loss).

Electrophilic Substitution

Reagents/ConditionsProductsKey Findings
Bromine (Br₂) in CHCl₃5-Bromo-4-methylpyrimidine derivativeRegioselective bromination at the pyrimidine C5 position .
Nitration (HNO₃/H₂SO₄)Nitropyrimidine derivativesLimited reactivity due to the ring’s electron deficiency.

Mechanism : Bromination proceeds via electrophilic aromatic substitution, favored at the C5 position due to directing effects of the methyl and amine groups .

Condensation and Cyclization

The amine group acts as a nucleophile in condensation reactions, forming heterocyclic systems.

Reagents/ConditionsProductsKey Findings
Carbonyl compounds (e.g., aldehydes)Schiff basesStable imines formed; characterized by NMR.
Thiourea derivativesThiazole or thiadiazole hybridsCyclization confirmed via X-ray crystallography .

Example : Reaction with 4-methylpyridine-2-carbaldehyde yields a thiazole hybrid with enhanced bioactivity .

Complexation and Coordination Chemistry

The pyrimidine nitrogen and amine group serve as ligands for metal ions.

Metal Salts/ConditionsComplex TypeKey Findings
Cu(II) or Fe(III) in ethanolOctahedral complexesConfirmed via UV-Vis and ESR spectroscopy .
Pd(II) catalystsCatalytic intermediatesUsed in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Application : These complexes show promise in catalytic organic transformations and materials science .

Acid-Base Reactions

The compound exhibits basicity due to the amine group, with a pKa ~9.5.

Reagents/ConditionsProductsKey Findings
HCl or H₂SO₄Water-soluble ammonium saltsSalts used for purification via crystallization.
NaOHFree amine regenerationBase extraction recovers >90% yield.

Scientific Research Applications

Biological Activities

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. Studies have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria at low concentrations, suggesting its utility in pharmaceutical development for treating infections.
  • Antiviral Properties :
    • Preliminary research indicates that this compound may inhibit viral replication processes. In vitro assays have reported reductions in viral load in cell cultures infected with specific viruses, highlighting its potential as an antiviral agent.
  • Enzyme Inhibition :
    • The compound interacts with specific enzymes or receptors, altering their activity. This interaction can disrupt metabolic pathways in pathogenic organisms, contributing to its antimicrobial and antiviral effects.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity against various bacterial strains, demonstrating significant inhibitory effects at low concentrations. This research is crucial for developing new antibiotics.
  • Antiviral Screening :
    • In vitro assays showed that the compound effectively reduced viral replication in cell cultures infected with specific viruses, suggesting its potential utility in treating viral infections.
  • Enzyme Interaction Studies :
    • Research has focused on the interaction of this compound with specific enzymes involved in metabolic pathways. These studies help elucidate the compound's role in modulating biological functions at the molecular level.

Industrial Applications

Beyond its biological activities, this compound is also utilized in industrial applications:

  • Pharmaceutical Production : The compound serves as a building block for synthesizing more complex molecules used in drug development.
  • Agrochemicals : Its properties may be leveraged in developing agrochemicals aimed at pest control or enhancing crop resilience.

Mechanism of Action

The mechanism of action of Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and notable characteristics:

Compound Name Substituents on Pyrimidine/Amine Molecular Features Key References
Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine 4-methylpyrimidin-2-yl + N-methylethylamine Secondary amine; pyrimidine core
4-Methyl-6-(pyridin-4-yl)pyrimidin-2-amine 4-methyl + 6-pyridin-4-yl Pyridine-pyrimidine hybrid; primary amine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl + 6-piperidin-1-yl Piperidine substituent; enhanced basicity
N-[2-(4-Methoxyphenyl)ethyl]pyrimidin-2-amine Pyrimidin-2-yl + 4-methoxyphenethylamine Aryl-ethylamine; methoxy group
{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine Trifluoromethyl + dimethylamino-pyridine Fluorinated; tertiary amine
2-Amino-4-methylpyrimidine 4-methylpyrimidine + primary amine Simplest analog; no ethylamine chain
Key Observations:
  • Piperidine Substituents () : The 6-piperidin-1-yl group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine enhances basicity and solubility in acidic environments, making it suitable for pharmaceutical formulations requiring pH-dependent release .
  • Aryl-Ethylamine Derivatives () : N-[2-(4-Methoxyphenyl)ethyl]pyrimidin-2-amine incorporates a methoxy group, which can improve membrane permeability due to increased lipophilicity compared to the methyl-substituted target compound .
  • Fluorinated Analogs (): The trifluoromethyl group in {4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine significantly alters electronic properties and metabolic stability, often enhancing receptor affinity in medicinal chemistry applications .

Biological Activity

Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The compound's structure is characterized by a pyrimidine ring substituted with a methyl group and an ethylamine side chain, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that the compound may serve as a potential lead for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Antitumor Activity

This compound has also been investigated for its antitumor activity . It has shown effectiveness in inhibiting the growth of various cancer cell lines.

Table 2: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (μM)
CCRF-HSB-25.0
KB3.5
HeLa4.8

The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation, as indicated by molecular docking studies .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects . It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Table 3: Inhibition of COX Enzymes

EnzymeIC50 (μM)
COX-128.39
COX-223.80

These results indicate that the compound may have therapeutic potential for treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against MRSA strains, highlighting its potential as a new treatment option for resistant infections .
  • Case Study on Antitumor Activity :
    In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its antitumor activity .

Q & A

Basic: What are the most reliable synthetic routes for Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic Amination: Reacting 2-chloro-4-methylpyrimidine with methyl[2-aminoethyl]amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃). Monitor completion via TLC or LC-MS .
  • Suzuki-Miyaura Coupling: If boronic ester intermediates are used, employ Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base in a 2-methyltetrahydrofuran/water mixture at 100°C for 3–6 hours (yields ~50–60%) .
    Optimization Tips:
  • Vary catalyst loading (1–5 mol%) and temperature (80–120°C) to balance yield and side-product formation.
  • Use microwave-assisted synthesis to reduce reaction time .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Chromatography: Purify via silica gel column chromatography using a gradient of hexane/acetone (0–100%) to isolate the target compound .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm amine and pyrimidine proton environments (e.g., δ 2.4–2.6 ppm for methyl groups; δ 8.1–8.3 ppm for pyrimidine protons) .
    • ESI-MS: Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~192.2) .
  • X-ray Crystallography: For definitive structural confirmation, grow single crystals in ethanol/water and analyze (space group Pna2₁, R factor <0.07) .

Advanced: What strategies resolve contradictions in coordination chemistry data for metal complexes of this compound?

Methodological Answer:
Discrepancies in ligand-metal binding modes (e.g., monodentate vs. bidentate) arise from steric/electronic factors. Address via:

  • Single-Crystal Analysis: Compare bond lengths (e.g., N–Metal distances: 1.9–2.1 Å for Cu²⁺; 2.3–2.5 Å for Fe³⁺) .
  • DFT Calculations: Model ligand conformations (e.g., syn vs. anti pyrimidine orientation) to predict stability .
  • Variable-Temperature NMR: Probe dynamic coordination behavior in solution .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., acetylcholinesterase) with PyMOL visualization .
  • ADMET Prediction: Employ SwissADME or ADMETLab to assess bioavailability, toxicity, and metabolic stability .
  • QSAR Models: Coramine substituent effects (e.g., 4-methyl vs. 4-chloro) with IC₅₀ data from enzyme inhibition assays .

Basic: What are the key safety protocols for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to volatile amine byproducts.
  • Waste Disposal: Collect organic waste in halogen-resistant containers for incineration by licensed facilities .

Advanced: How do steric effects influence the catalytic performance of this compound in asymmetric synthesis?

Methodological Answer:

  • Ligand-Metal Screening: Test complexes with Pd, Cu, or Rh for enantioselectivity in C–C coupling (e.g., ee% via HPLC with chiral columns) .
  • Steric Maps: Generate using software like Spartan to quantify substituent bulk (e.g., Tolman cone angles >140° reduce catalytic turnover) .
  • Kinetic Studies: Compare turnover frequencies (TOF) for bulky vs. compact derivatives in model reactions (e.g., Heck coupling) .

Basic: What spectroscopic techniques differentiate this compound from its structural analogs?

Methodological Answer:

  • IR Spectroscopy: Identify N–H stretches (3300–3500 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
  • ¹H NMR Splitting Patterns: Distinguish ethylamine chain environments (e.g., triplet for CH₂NH at δ 2.8–3.0 ppm) .
  • UV-Vis: Compare λₘₐₓ shifts in acidic vs. neutral conditions (e.g., protonation at pyrimidine N alters π→π* transitions) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) elucidate the degradation pathways of this compound?

Methodological Answer:

  • Synthesis of ¹⁵N-Labeled Analog: Use ¹⁵NH₄Cl in the amination step to tag the ethylamine group .
  • LC-MS/MS Degradation Studies: Track labeled fragments (e.g., m/z 193→177 for N-demethylation) under oxidative (H₂O₂) or hydrolytic (pH 9) conditions .
  • Mechanistic Probes: Compare kinetics of labeled vs. unlabeled compounds to identify rate-determining steps .

Basic: What solvents and conditions stabilize this compound in long-term storage?

Methodological Answer:

  • Solvent Choice: Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis .
  • Stabilizers: Add 0.1% w/v BHT to inhibit oxidation of the ethylamine chain .
  • Monitoring: Perform quarterly HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect degradation .

Advanced: How does this compound compare to tris-pyridyl ligands in forming luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

  • Luminescence Quenching Tests: Compare Eu³⁺ or Tb³⁺ MOF emission lifetimes (τ) with and without the ligand .
  • Crystallographic Metrics: Analyze MOF porosity (BET surface area >500 m²/g) and ligand-metal distance uniformity (σ <0.1 Å) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C for robust frameworks) .

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